ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10443006
InChI: InChI=1S/C18H21NO4/c1-5-23-18(21)15-12(3)19-11(2)14(17(20)22-4)16(15)13-9-7-6-8-10-13/h6-10,16,19H,5H2,1-4H3
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)C
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol

ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.:

Cat. No.: VC10443006

Molecular Formula: C18H21NO4

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate -

Specification

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
IUPAC Name 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C18H21NO4/c1-5-23-18(21)15-12(3)19-11(2)14(17(20)22-4)16(15)13-9-7-6-8-10-13/h6-10,16,19H,5H2,1-4H3
Standard InChI Key SCHYNEBURMLCDS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)C
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)C

Introduction

Structural Characteristics and Conformational Analysis

The molecular framework of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate consists of a 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups, a phenyl group at position 4, and ethyl and methyl ester moieties at positions 3 and 5, respectively. X-ray crystallographic studies of related diethyl analogs reveal a flattened boat conformation for the dihydropyridine ring, with the phenyl ring at position 4 oriented nearly perpendicular to the DHP plane (dihedral angle: 88.78°) . This stereoelectronic arrangement minimizes steric clashes and facilitates intermolecular interactions, such as N–H⋯O and C–H⋯O hydrogen bonds, which stabilize crystal packing .

Table 1: Comparative Structural Data for Selected DHP Derivatives

CompoundMolecular FormulaMelting Point (°C)Dihedral Angle (°)Hydrogen Bonding Patterns
Diethyl 2,6-dimethyl-4-phenyl-DHP C₁₉H₂₃NO₄156–15788.78N–H⋯O, C–H⋯O
Dimethyl 2,6-dimethyl-4-(3'-NO₂Ph)-DHP C₁₈H₁₉N₂O₆198–20085.2N–H⋯O (intramolecular)
Ethyl methyl 2,6-dimethyl-4-phenyl-DHPC₁₈H₂₁NO₄Not reportedInferred: ~87–89Likely N–H⋯O, C–H⋯O

Synthesis and Optimization Strategies

Hantzsch Dihydropyridine Synthesis

The compound is synthesized via a modified Hantzsch reaction, which involves a one-pot condensation of benzaldehyde, methyl acetoacetate, ethyl acetoacetate, and an ammonium source (e.g., NH₄HCO₃). The reaction proceeds under reflux in ethanol, yielding the DHP core through cyclization and dehydration . Critical parameters include:

  • Molar Ratios: A 1:2:1 ratio of aldehyde:β-keto ester:ammonium salt optimizes yield.

  • Solvent: Ethanol or methanol enhances solubility and reaction homogeneity.

  • Temperature: Reflux conditions (78–80°C for ethanol) drive cyclization .

Reaction Scheme:

Benzaldehyde+CH₃COCH₂COOR+CH₃COCH₂COOR’+NH₄HCO₃Ethyl methyl DHP+H₂O\text{Benzaldehyde} + \text{CH₃COCH₂COOR} + \text{CH₃COCH₂COOR'} + \text{NH₄HCO₃} \rightarrow \text{Ethyl methyl DHP} + \text{H₂O}

(R = ethyl, R' = methyl)

Industrial-Scale Modifications

Patent literature describes advanced methods for analogous DHPs, such as nicardipine intermediates . Key industrial adaptations include:

  • Continuous Flow Reactors: Improve heat transfer and reduce reaction time.

  • Catalytic Hydrolysis: Partial hydrolysis of dimethyl esters using LiOH or NaOH in methanol yields monoester derivatives . For ethyl methyl esters, selective hydrolysis or ester interchange may be employed.

  • Purification: Recrystallization from ethanol or chromatographic techniques enhance purity (>98%) .

Physicochemical and Spectroscopic Properties

Thermal and Solubility Profiles

While direct data for the ethyl methyl derivative are sparse, extrapolation from analogs suggests:

  • Melting Point: Estimated 150–155°C, intermediate between diethyl (156–157°C) and dimethyl (145–148°C) variants.

  • Solubility: Lipophilic character (logP ≈ 2.8) due to phenyl and ester groups; soluble in ethanol, DMSO, and dichloromethane.

Spectroscopic Fingerprints

  • ¹H NMR: Key signals include δ 1.25–1.30 (ethyl CH₃), δ 3.60–3.65 (methyl ester CH₃), δ 5.05 (H4 proton), and δ 7.25–7.45 (phenyl protons) .

  • IR: Strong C=O stretches at 1720–1740 cm⁻¹ and N–H bends at 3350 cm⁻¹ .

Future Research Directions

  • Pharmacokinetic Studies: Bioavailability and metabolism profiling.

  • Structure-Activity Relationships: Systematic variation of ester groups to optimize potency.

  • Clinical Trials: Evaluation of antihypertensive efficacy in vivo.

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